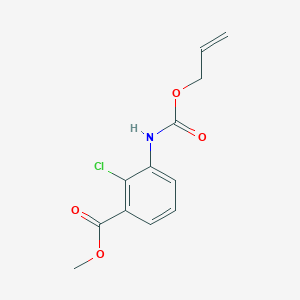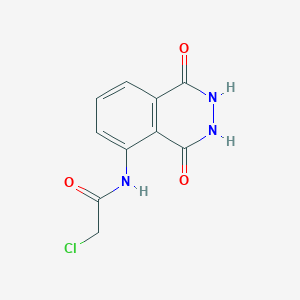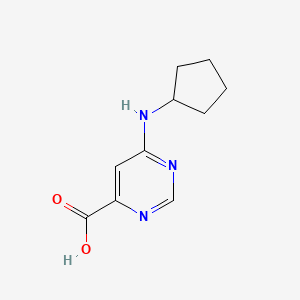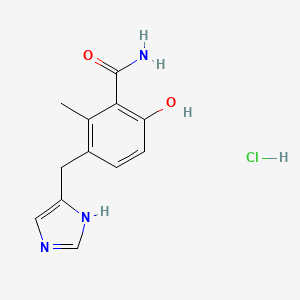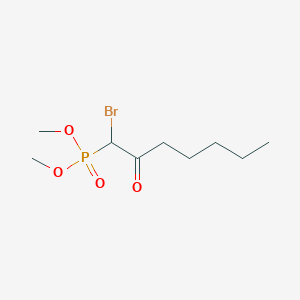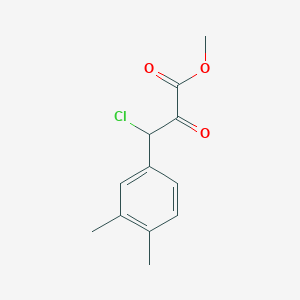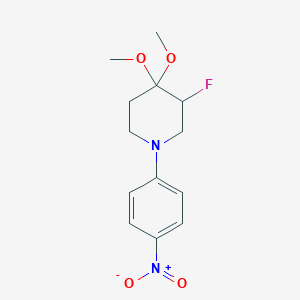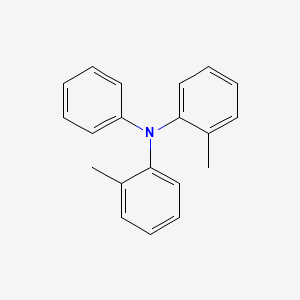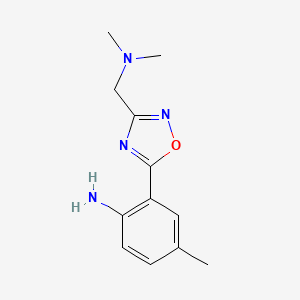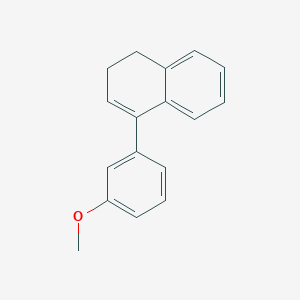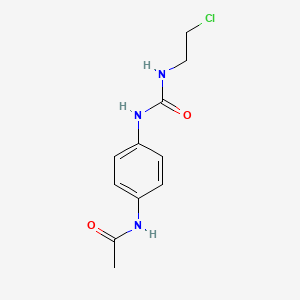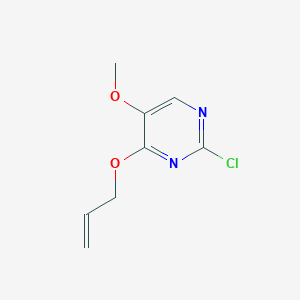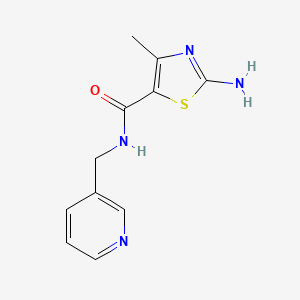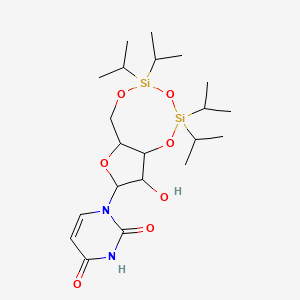
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine is a complex organic compound characterized by its unique structure, which includes multiple isopropyl groups and a tetrahydro-1,4,6,8-tetraoxa-5,7-disila-cyclopentacycloocten ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine typically involves multiple steps, including the formation of the tetrahydro-1,4,6,8-tetraoxa-5,7-disila-cyclopentacycloocten ring and subsequent attachment of the pyrimidine-2,4-dione moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, such as serving as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
- 3-((2R,3R,3aS,9aR)-3-Hydroxy-5,5,7,7-tetraisopropyl-tetrahydro-1,4,6,8-tetraoxa-5,7-disila-cyclopentacycloocten-2-yl)-2,6-dioxo-3,6-dihydro-2H-pyrimidine-1-carbothioic acid S-butyl ester
- Acetic acid 1-((2R,3R,3aS,9aR)-3-hydroxy-5,5,7,7-tetraisopropyl-tetrahydro-1,4,6,8-tetraoxa-5,7-disila-cyclopentacycloocten-2-yl)-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethyl ester .
Uniqueness
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine is unique due to its specific structural features, such as the tetrahydro-1,4,6,8-tetraoxa-5,7-disila-cyclopentacycloocten ring and multiple isopropyl groups. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C21H38N2O7Si2 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H38N2O7Si2/c1-12(2)31(13(3)4)27-11-16-19(29-32(30-31,14(5)6)15(7)8)18(25)20(28-16)23-10-9-17(24)22-21(23)26/h9-10,12-16,18-20,25H,11H2,1-8H3,(H,22,24,26) |
InChI Key |
KKLQDUCRZCCKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


